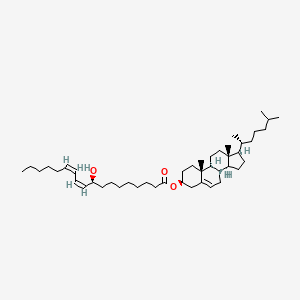![molecular formula C24H18FN B594041 5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine CAS No. 1228153-91-0](/img/structure/B594041.png)
5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine
Descripción general
Descripción
The compound “5’-fluoro-N-phenyl-[1,1’:3’,1’‘-Terphenyl]-4’-amine” is a derivative of terphenyl, which is a group of closely related aromatic hydrocarbons. Terphenyls consist of a central benzene ring substituted with two phenyl groups . The specific compound you’re asking about seems to have additional substitutions: a fluorine atom and an amine group.
Molecular Structure Analysis
The molecular structure of “5’-fluoro-N-phenyl-[1,1’:3’,1’‘-Terphenyl]-4’-amine” would be expected to be similar to that of terphenyl, with the additional substitutions causing changes in the electronic structure and potentially the shape of the molecule. The exact structure could be determined using techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of “5’-fluoro-N-phenyl-[1,1’:3’,1’‘-Terphenyl]-4’-amine” would be expected to be similar to those of terphenyl, but with modifications due to the additional substitutions. For example, the presence of the fluorine atom could increase the compound’s polarity, and the amine group could give it basic properties .Aplicaciones Científicas De Investigación
Synthesis and Fungicidal Activities
A study by Ren, Cui, He, and Gu (2007) focused on the synthesis of novel fluorine-containing compounds, which could have similarities in structure and function to 5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-amine. The synthesized compounds showed potential as fungicidal agents against certain pathogens (Ren, Cui, He, & Gu, 2007).
Optical Properties in Polymer Research
Takagi, Nobuke, Nishikawa, and Yamakado (2013) explored compounds with structural similarities to this compound, particularly in terms of their optical properties when used in poly(p-benzamide)s. These materials could have implications in advanced material science, particularly in optics and photonics (Takagi, Nobuke, Nishikawa, & Yamakado, 2013).
Development of Novel Polymeric Materials
Nichifor, Coessens, and Schacht (1995) discussed the synthesis of polymer-drug conjugates, which can have parallels with the research on this compound. These conjugates are significant in developing new materials with potential therapeutic applications (Nichifor, Coessens, & Schacht, 1995).
Application in Organic Light-Emitting Diodes (OLEDs)
Liu, Zhao, Luo, Lu, Tao, and Tong (2016) conducted research on novel materials for highly efficient OLEDs, which could be related to the properties of this compound. The study highlights the potential application of similar compounds in the development of advanced electronic devices (Liu et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds such as fentanyl analogs target opioid receptors in the central nervous system .
Biochemical Pathways
It’s worth noting that aniline derivatives can undergo various metabolic transformations, including hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Propiedades
IUPAC Name |
2-fluoro-N,4,6-triphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN/c25-23-17-20(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)26-21-14-8-3-9-15-21/h1-17,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTXPBYMOJRABI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)NC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)




![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)

![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)



